Technical Guide: Intramolecular Hydrogen Bonding in Ac-Val-NHMe
Technical Guide: Intramolecular Hydrogen Bonding in Ac-Val-NHMe
This technical guide details the intramolecular hydrogen bonding patterns of N-acetyl-L-valine-N-methylamide (Ac-Val-NHMe) . It is structured to provide actionable protocols for characterization and a rigorous theoretical framework for interpreting conformational data.
Executive Summary
Ac-Val-NHMe serves as a critical "dipeptide model" for understanding the local conformational propensity of the valine residue in proteins. Unlike alanine or glycine, valine possesses a
This guide focuses on the two dominant intramolecular hydrogen bonding (IMHB) patterns that define its folded and extended states: the
Part 1: The Conformational Landscape
The conformational stability of Ac-Val-NHMe is dictated by the competition between internal enthalpy (H-bond formation) and entropic/steric penalties.
The Conformation (Gamma-Turn)
The
-
Topology:
CO NH. -
Geometry:
to , to . -
Valine Specificity: L-Valine strongly prefers the Equatorial Gamma-Turn (
) . The Axial Gamma-Turn ( ) is sterically prohibited due to the clash between the isopropyl side chain and the peptide backbone.
The Conformation (Extended)
The
-
Topology:
NH CO. -
Geometry:
, . -
Valine Specificity: The
-branching of valine naturally biases the backbone angle toward more negative values, intrinsically stabilizing the extended form compared to non-branched residues like alanine.
H-Bond Topology Diagram
The following diagram illustrates the logical flow of conformational selection and the topology of the H-bonds.
Caption: Logical flow of conformational selection in Ac-Val-NHMe driven by steric constraints.
Part 2: Spectroscopic Characterization Protocols
To distinguish between
Experiment A: FTIR Spectroscopy (Amide A Region)
The Amide A band (N-H stretch) is the most diagnostic feature.
Protocol:
-
Solvent Selection: Use dry
or . Avoid polar solvents (DMSO, MeOH) which disrupt IMHBs. -
Concentration: Prepare samples at
to ensure monomeric species. -
Data Acquisition: Scan range 3200–3600 cm
, resolution 1 cm .
Diagnostic Table:
| Feature | Frequency ( | Interpretation |
| Free NH | Non-bonded or solvent exposed. | |
| Weakly bonded (Extended). Often appears as a low-freq shoulder to Free NH. | ||
| Strongly bonded (Gamma-turn). Distinct, redshifted peak. |
Technical Insight: In Ac-Val-NHMe, you will often observe a "doublet" in the non-polar spectrum representing the equilibrium between the
Experiment B: NMR Spectroscopy (Temperature Coefficients)
NMR provides dynamic information about solvent accessibility.
Protocol:
-
Solvent:
(non-polar reference) or DMSO- (to test stability). -
Variable Temperature (VT): Record
spectra from 298 K to 323 K in 5 K increments. -
Analysis: Plot chemical shift (
) vs. Temperature ( ). Calculate slope .
Diagnostic Criteria:
| Parameter | Value | Interpretation |
| Coeff ( | Intramolecular H-bond ( | |
| Coeff ( | Solvent Exposed. Typical of random coil or unstable | |
| Coupling ( | Extended ( | |
| Coupling ( | Turn ( |
Part 3: Computational Modelling (DFT)
Experimental data should be validated against Density Functional Theory (DFT) calculations.
Recommended Workflow:
-
Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is critical for accurately modeling weak non-covalent interactions like the
bond. -
Solvation Model: PCM or SMD (Solvation Model based on Density) if simulating solution; Gas Phase for fundamental minima.
Energetic Hierarchy (Gas Phase):
-
Global Minimum:
(Equatorial Gamma Turn). -
Local Minimum:
(Extended). Typically 1.0–2.5 kcal/mol higher than , but entropically favored at higher temperatures. -
High Energy:
(Axial Gamma Turn). Destabilized by Valine side chain ( ).
Part 4: Solvent Modulation & Biological Relevance
The transition from gas phase (vacuum) to water represents the biological folding process.
-
Non-Polar (Chloroform): The
conformation is dominant. The molecule folds upon itself to satisfy H-bond potential. -
Polar (Water): Water molecules compete as stronger H-bond donors/acceptors. The intramolecular
and bonds are often replaced by intermolecular bonds to water. -
The Valine Effect: Despite solvent competition, the steric bulk of Valine restricts the backbone, keeping the population biased toward the extended (
-strand) region of the Ramachandran plot (the Polyproline II or basin) rather than a purely random coil.
References
-
Avignon, M., et al. (1973). "Infrared sequences of the C7 and C5 conformations in dipeptides." Biopolymers.[1] Link
-
Han, W. G., et al. (1998). "Ab initio study of the conformational features of N-acetyl-L-valine-N-methylamide." Journal of Molecular Structure: THEOCHEM. Link
-
Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Link
-
Perczel, A., et al. (2003). "Peptide Models. 33. Extrapolation of Low-Level Hartree-Fock Data of Peptide Conformation to Large Basis Set DFT Results." Journal of Physical Chemistry A. Link
